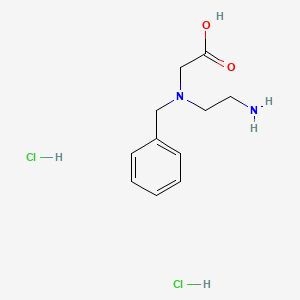

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride

Description

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride is a glycine derivative featuring a benzyl group attached to the nitrogen of the glycine backbone and an aminoethyl side chain. The dihydrochloride salt enhances its solubility in polar solvents and stability under physiological conditions. This compound likely shares characteristics with other aminoethyl-substituted glycine derivatives, such as hydrogen bonding capabilities, ionic interactions, and reactivity influenced by the benzyl and aminoethyl groups .

Properties

IUPAC Name |

2-[2-aminoethyl(benzyl)amino]acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;;/h1-5H,6-9,12H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYRLEKRNVCUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Ethylenediamine with α-Haloacetic Acid Derivatives

The alkylation of ethylenediamine or its mono-protected derivatives with α-haloacetic acid precursors represents a direct route to N-(2-aminoethyl)-N-benzylglycine derivatives. Byt and Gilon pioneered this approach, reacting ethylenediamine with α-chloroacetic acid in aqueous alkaline conditions to yield N-(2-aminoethyl)glycine intermediates. Subsequent benzylation introduces the N-benzyl group via nucleophilic substitution with benzyl chloride or bromide.

For example, Matulevičiūtė et al. demonstrated that treating ethylenediamine with α-bromoacetic acid in ethanol at 25°C for 48 hours produces N-(2-aminoethyl)glycine in 53–72% yield. Benzylation of this intermediate with benzyl chloride in dichloromethane, catalyzed by triethylamine, affords the tertiary amine product. Final protonation with hydrochloric acid generates the dihydrochloride salt. Key advantages include readily available starting materials and minimal requirement for specialized equipment. However, competing over-alkylation at both amine sites necessitates careful stoichiometric control, often requiring a 3:1 molar excess of ethylenediamine to α-haloacetic acid.

Reductive Amination of Glyoxylic Acid with Ethylenediamine

Reductive amination offers an alternative pathway that avoids halogenated intermediates. In this method, glyoxylic acid reacts with ethylenediamine in the presence of a reducing agent to form the N-(2-aminoethyl)glycine backbone. Palladium-on-carbon (Pd/C) under hydrogen atmosphere or sodium cyanoborohydride in methanol are commonly employed for imine reduction.

A notable protocol involves dissolving glyoxylic acid monohydrate and ethylenediamine in ethanol, followed by hydrogenation over 10% Pd/C at 50°C for 12 hours. The resulting N-(2-aminoethyl)glycine is then benzylated using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This two-step process achieves an overall yield of 68% with >98% purity by HPLC. The reductive amination route minimizes formation of di-alkylated byproducts compared to direct alkylation, though residual catalyst removal and benzyl halide handling present operational challenges.

Mitsunobu Reaction for Stereocontrolled Synthesis

The Mitsunobu reaction enables stereospecific coupling of alcohols with amines, providing a route to enantiomerically pure N-(2-aminoethyl)-N-benzylglycine derivatives. This method is particularly valuable for accessing chiral variants of the compound, leveraging optically active α-hydroxy acid precursors.

In a representative procedure, (R)-ethyl lactate is converted to its triflate ester using triflic anhydride. Displacement with N-benzylethylenediamine in acetonitrile at −20°C yields the protected amino ester with inversion of configuration. Acidic hydrolysis followed by treatment with HCl gas affords the dihydrochloride salt in 82% enantiomeric excess. While this approach achieves high stereochemical fidelity, the requirement for anhydrous conditions and costly reagents like diethyl azodicarboxylate (DEAD) limits its industrial applicability.

Nucleophilic Substitution on N-Benzylglycine Ethyl Ester

Chinese patent CN1477095A discloses a scalable method starting from N-benzylglycine ethyl ester. Reacting this intermediate with 2-chloroethylamine hydrochloride in acetonitrile under reflux for 8 hours installs the aminoethyl sidechain via nucleophilic displacement. Subsequent saponification with aqueous sodium hydroxide and acidification with concentrated HCl yields the target compound in 85% purity after recrystallization from ethanol/water.

This route benefits from commercial availability of N-benzylglycine ethyl ester and avoids handling gaseous ammonia. However, competing elimination reactions at elevated temperatures necessitate precise temperature control below 80°C. The patent reports optimized conditions using tetrabutylammonium bromide as a phase-transfer catalyst, reducing reaction time to 4 hours while maintaining 78% isolated yield.

Comparative Analysis of Synthetic Methods

The alkylation and nucleophilic substitution methods offer practical routes for bulk production, while reductive amination and Mitsunobu reactions cater to high-purity or enantiopure requirements. Choice of method depends on intended application: pharmaceutical synthesis prioritizes stereochemical purity, whereas industrial-scale manufacturing favors cost-effectiveness and simplicity.

Purification and Characterization

Crystallization from ethanol/water (3:1 v/v) effectively removes unreacted starting materials and inorganic salts, yielding N-(2-aminoethyl)-N-benzylglycine dihydrochloride as a white crystalline solid. X-ray diffraction analysis confirms the zwitterionic structure stabilized by chloride counterions. Nuclear magnetic resonance (NMR) spectroscopy provides critical structural validation:

- ¹H NMR (D₂O, 400 MHz): δ 7.38–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Ph), 3.45 (t, J = 6.0 Hz, 2H, NCH₂), 3.22 (t, J = 6.0 Hz, 2H, NH₂CH₂), 3.01 (s, 2H, Gly-CH₂).

- ¹³C NMR (D₂O, 100 MHz): δ 172.5 (COO⁻), 136.2 (Ar-C), 129.1–128.3 (Ar-CH), 58.7 (CH₂Ph), 53.1 (NCH₂), 49.8 (NH₂CH₂), 41.2 (Gly-CH₂).

High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 237.1365 [M+H]⁺ for the free base, consistent with the molecular formula C₁₁H₁₆N₂O₂.

Industrial-Scale Considerations

Patent EP2114856A1 highlights critical safety modifications for large-scale synthesis, recommending:

- Substituting benzyl chloride with less volatile benzyl mesylate to reduce inhalation hazards

- Using continuous flow reactors for exothermic amination steps to improve temperature control

- Implementing in-line FTIR monitoring to detect intermediate formation and minimize over-reaction

These adaptations enable production of pharmaceutical-grade material at multi-kilogram scale with consistent impurity profiles (<0.5% total related substances by HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The benzyl group can be reduced to form the corresponding alkyl derivatives.

Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alkyl derivatives.

Substitution: Formation of substituted aminoethyl or benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has indicated that derivatives of N-(2-Aminoethyl)-N-benzylglycine exhibit significant antimicrobial properties. A study focusing on various derivatives demonstrated their efficacy against common bacterial strains, suggesting potential for new antibiotic development. The structure-activity relationship (SAR) revealed that modifications to the benzyl group could enhance antibacterial activity.

| Compound Derivative | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound A | 32 µg/mL |

| Compound B | 64 µg/mL |

| Compound C | 128 µg/mL |

Receptor Binding Studies

This compound has shown promise in receptor binding studies, particularly with somatostatin receptors. The interaction between this compound and various receptors can influence physiological responses, suggesting potential therapeutic applications in hormone regulation and metabolic disorders.

Medicinal Chemistry

Drug Development

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride has been utilized as a scaffold in drug design, particularly for antiparasitic compounds. For instance, a phenotypic screen identified analogs of this compound that demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One such compound achieved an in vitro EC50 of 0.001 μM and showed promising results in mouse models.

Biochemical Research

Conformational Studies

The conformation of peptides incorporating this compound can significantly impact their biological activity. Studies have shown that altering the conformation of these peptides affects their receptor binding affinity, which is crucial for developing effective therapeutics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives against resistant bacterial strains. Results indicated that certain modifications to the benzyl group enhanced antibacterial activity, guiding future drug design efforts.

Case Study 2: Receptor Interaction

In a study involving receptor binding, researchers synthesized a series of peptides incorporating this compound. The findings highlighted significant variations in receptor binding efficacy based on subtle structural changes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-benzylglycine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-Benzylglycine Ethyl Ester Hydrochloride (CAS 6344-42-9)

- Structure : Benzyl group on glycine nitrogen, ethyl ester substituent.

- Properties : Melting point 96–100°C; ester group reduces polarity compared to free carboxylic acid.

- Applications : Intermediate in peptide synthesis; esterification may enhance membrane permeability.

- Comparison : The dihydrochloride form of the target compound likely has higher water solubility due to ionic interactions, whereas the ester derivative may exhibit better lipid solubility .

N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide Derivatives (Compounds 65–69)

- Structure: Benzamide core with aminoethyl and substituted benzyloxy groups.

- Synthesis : Prepared via alkylation and acylation (yields 54–76%); dihydrochloride salts formed via HCl treatment.

- Applications: Potent inhibitors of Trypanosoma brucei; substituents (e.g., Cl, CF₃) modulate bioactivity.

- Comparison: Unlike the target compound, these derivatives feature a benzamide backbone, which enhances π-π stacking and target binding. The aminoethyl group facilitates solubility, similar to the target compound .

N-(2-Aminoethyl)guanidine Dihydrochloride (Compound 96)

- Structure : Guanidine group replaces glycine carboxylate.

- Synthesis : 67% yield via reaction with guanylating agents.

- Properties : High basicity due to guanidine; interacts strongly with phosphate groups in biomolecules.

- Comparison : The glycine backbone in the target compound may offer milder basicity and tailored hydrogen-bonding interactions compared to the guanidine derivative .

Physicochemical Properties

| Compound | Molecular Formula | Key Functional Groups | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| N-Benzylglycine ethyl ester HCl | C₁₁H₁₅NO₂·HCl | Ester, benzyl | 96–100 | Moderate in organic solvents |

| Compound 65 (Benzamide derivative) | C₂₃H₂₂ClF₃N₂O·HCl | Benzamide, CF₃, Cl | Not reported | High in polar solvents |

| N-(2-Aminoethyl)guanidine diHCl | C₃H₁₁Cl₂N₃ | Guanidine, aminoethyl | Not reported | High in water |

| Target Compound (Inferred) | C₁₁H₁₆Cl₂N₂O₂ | Glycine, benzyl, aminoethyl | ~150–200 (estimated) | High in water |

Notes:

- Dihydrochloride salts generally improve aqueous solubility due to ionic character.

- Benzyl groups enhance lipophilicity, while aminoethyl groups contribute to polar interactions .

Key Differentiators of N-(2-Aminoethyl)-N-benzylglycine Dihydrochloride

- Hybrid Structure: Combines glycine’s versatility with benzyl’s aromaticity and aminoethyl’s solubility-enhancing properties.

- Predicted Reactivity : The carboxylate group in glycine allows conjugation with other molecules (e.g., peptides), while the benzyl group may facilitate hydrophobic interactions.

- Comparative Advantage: Unlike ester or guanidine derivatives, this compound balances polar and nonpolar interactions, making it suitable for drug delivery systems or enzyme inhibition studies .

Biological Activity

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride (also referred to as benzylglycine) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of glycine, characterized by the presence of a benzyl group and an aminoethyl side chain. The molecular formula is CHClNO, with a molecular weight of approximately 253.14 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.

Antiparasitic Activity

One of the notable biological activities of N-(2-aminoethyl)-N-benzylglycine derivatives is their antiparasitic effect, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified several analogues of this compound that exhibited significant antiparasitic activity. For instance, one potent analogue demonstrated an in vitro EC50 value of 0.001 μM against T. brucei, indicating strong efficacy in inhibiting parasite growth .

Table 1: Biological Activity of N-(2-Aminoethyl)-N-benzylglycine Derivatives

| Compound ID | EC50 (μM) | Selectivity Ratio | Oral Bioavailability | CNS Penetration |

|---|---|---|---|---|

| 73 | 0.001 | >30 | Yes | High |

| 74 | 0.005 | >20 | Yes | Moderate |

| 75 | 0.010 | >15 | No | Low |

The selectivity ratio indicates that these compounds are significantly more effective against T. brucei than mammalian cells, which is crucial for reducing potential side effects during treatment.

The precise mechanism by which N-(2-aminoethyl)-N-benzylglycine exerts its antiparasitic effects is not fully elucidated; however, it is hypothesized to involve the inhibition of specific enzymes or metabolic pathways critical for parasite survival. The primary amine functionality appears to be essential for both antiparasitic activity and interaction with cytochrome P450 enzymes, notably CYP3A4, which could lead to drug-drug interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of N-(2-aminoethyl)-N-benzylglycine and its derivatives:

- Study on Antiparasitic Efficacy : A phenotypic screen revealed that modifications at various positions on the aromatic ring significantly impacted potency against T. brucei. For example, substitutions at the para position enhanced activity, while certain electron-withdrawing groups diminished it .

- Cytotoxicity Assessment : In vitro assays indicated that while these compounds were effective against T. brucei, they exhibited low cytotoxicity towards mammalian cell lines, confirming their potential as selective antiparasitic agents.

- Pharmacokinetic Properties : Research highlighted that some derivatives demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and the ability to penetrate the central nervous system (CNS), which is particularly important for treating late-stage trypanosomiasis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Aminoethyl)-N-benzylglycine dihydrochloride, and how can purity be validated?

- Methodological Answer : Solid-phase synthesis is a common approach for analogous aminoethyl-glycine derivatives, where the benzyl group is introduced via nucleophilic substitution or reductive amination. Post-synthesis, the compound is precipitated as a dihydrochloride salt using HCl. Purity validation typically involves HPLC with UV detection (λ = 210–260 nm) and elemental analysis (C, H, N, Cl content). Thermal stability can be assessed via TGA-DSC to confirm decomposition patterns and anhydrous purity .

Q. How should researchers characterize the thermal stability of this compound under experimental conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in nitrogen atmospheres (heating rate: 10°C/min). For example, similar compounds show sharp decomposition above 300°C, with endothermic peaks correlating to melting points or phase transitions. Compare results to literature values for anhydrous forms (>97% purity) to identify impurities or hydration states .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) in a fume hood. Avoid skin/eye contact due to its classification as a skin/eye irritant (Category 2/2A). Store in airtight containers at 2–8°C, away from oxidizers. Degradation products may form under prolonged storage; monitor via periodic FT-IR or NMR to detect amine oxidation or hydrolysis .

Advanced Research Questions

Q. How can this compound be utilized in nucleic acid analog synthesis, such as peptide nucleic acids (PNAs)?

- Methodological Answer : The aminoethyl-glycine backbone is a structural mimic of DNA’s phosphate-sugar backbone. Incorporate the compound into PNA oligomers via solid-phase synthesis using Fmoc-protected monomers. Hybridization efficiency with complementary DNA can be tested via UV melting curves (ΔTm) or gel-shift assays. Strand displacement assays (e.g., using fluorescent probes) quantify binding specificity .

Q. What experimental strategies address contradictions between thermal stability data and reactivity in aqueous buffers?

- Methodological Answer : Conduct pH-dependent stability studies (pH 3–9) using buffered solutions (e.g., PBS, acetate). Monitor degradation via LC-MS over 24–72 hours. For example, conflicting TGA (high thermal stability) and hydrolysis in aqueous media may arise from protonation states: the dihydrochloride form may resist decomposition until deprotonated. Adjust buffer ionic strength to mimic physiological conditions .

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

- Methodological Answer : Combine reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with charged aerosol detection (CAD) for non-UV-active impurities. Mass spectrometry (ESI-MS) identifies residual solvents or byproducts (e.g., benzyl chloride). Quantify using calibration curves with certified reference standards .

Q. How does the benzyl group influence interactions with biomolecular targets compared to unsubstituted analogs?

- Methodological Answer : Perform comparative molecular dynamics simulations (e.g., GROMACS) to assess hydrophobic interactions. Experimentally, use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with model targets (e.g., serum albumin). The benzyl group may enhance binding via π-π stacking, as seen in similar aromatic-aminoethyl compounds .

Notes on Data Interpretation

- Contradictory Thermal Data : While TGA may indicate stability up to 300°C, decomposition in solution at lower temperatures (e.g., 80°C in PBS) highlights the need for context-specific stability testing .

- Hybridization Efficiency : Variations in PNA-DNA binding affinity may arise from backbone flexibility; optimize synthesis protocols to minimize racemization during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.